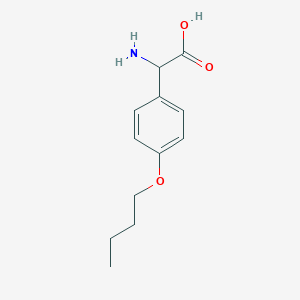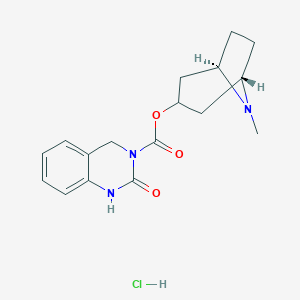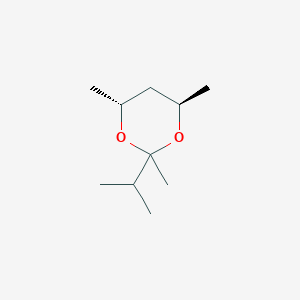
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is a cyclic ether compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as isodioxane and is commonly used in organic synthesis as a solvent, stabilizer, and reagent. The purpose of
Wirkmechanismus
The mechanism of action of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is not well understood. However, it is believed that its unique cyclic structure and steric hindrance properties contribute to its ability to act as a solvent, stabilizer, and reagent in various chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane. However, it has been reported to have low toxicity and is considered to be relatively safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane in laboratory experiments include its high boiling point, low toxicity, and ability to act as a solvent, stabilizer, and reagent in various chemical reactions. However, its high cost and limited availability can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane research. One direction is to explore its potential use as a stabilizer for pharmaceutical compounds and as a component in drug delivery systems. Another direction is to investigate its use in the synthesis of new polymers and resins with unique properties. Additionally, further studies are needed to understand its mechanism of action and potential applications in other scientific fields.
Synthesemethoden
The synthesis of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is typically achieved through a multi-step process. The first step involves the reaction between 2,3-dimethyl-2-butene and ethylene oxide, followed by the addition of hydrochloric acid to produce 2,4,6-trimethyl-1,3-dioxane. The final step involves the resolution of 2,4,6-trimethyl-1,3-dioxane using a chiral auxiliary to obtain (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane.
Wissenschaftliche Forschungsanwendungen
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane has been used in various scientific research applications, including organic synthesis, drug development, and material science. In organic synthesis, it is commonly used as a solvent and a reagent in reactions such as acylation, alkylation, and reduction. In drug development, it has been used as a stabilizer for pharmaceutical compounds and as a component in drug delivery systems. In material science, it has been used as a precursor for the synthesis of various polymers and resins.
Eigenschaften
CAS-Nummer |
135637-12-6 |
|---|---|
Produktname |
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane |
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(5)11-8(3)6-9(4)12-10/h7-9H,6H2,1-5H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
MJUYUWYOYGITMR-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](OC(O1)(C)C(C)C)C |
SMILES |
CC1CC(OC(O1)(C)C(C)C)C |
Kanonische SMILES |
CC1CC(OC(O1)(C)C(C)C)C |
Synonyme |
1,3-Dioxane,2,4,6-trimethyl-2-(1-methylethyl)-,[4R-(2alpha,4alpha,6bta)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



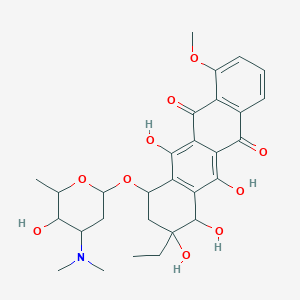

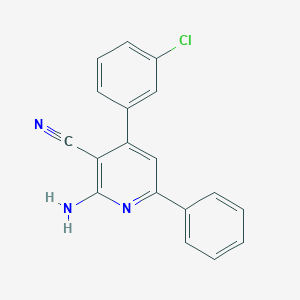
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
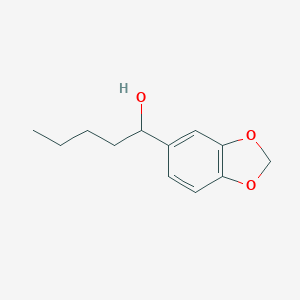
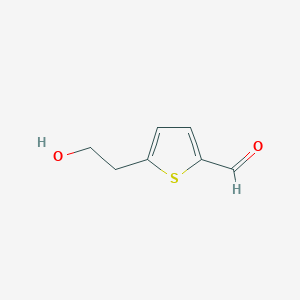
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)

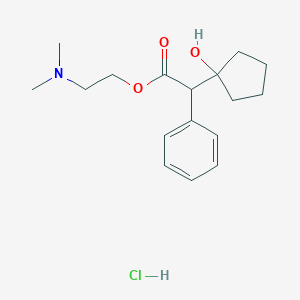
![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)
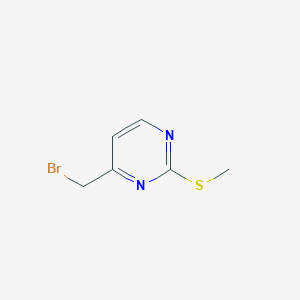
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
